An In-Depth Technical Guide to trans-3,4-Difluorocinnamic Acid: Properties, Synthesis, and Applications in Drug Development
An In-Depth Technical Guide to trans-3,4-Difluorocinnamic Acid: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-3,4-Difluorocinnamic acid, a fluorinated derivative of cinnamic acid, is a versatile building block in organic synthesis with significant potential in pharmaceutical and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and explores its applications in drug development, particularly in the synthesis of anticancer and anti-inflammatory agents. This document aims to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery.
Core Properties of trans-3,4-Difluorocinnamic Acid
trans-3,4-Difluorocinnamic acid, identified by the CAS Number 112897-97-9 , is a white to off-white crystalline solid.[1][2] The introduction of two fluorine atoms onto the phenyl ring significantly influences its electronic properties, reactivity, and biological activity.
Physicochemical Properties
A summary of the key physicochemical properties of trans-3,4-Difluorocinnamic acid is presented in Table 1. This data is crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | References |
| CAS Number | 112897-97-9 | [1][3][4][5] |
| Molecular Formula | C₉H₆F₂O₂ | [1][5] |
| Molecular Weight | 184.14 g/mol | [1][2][5] |
| Appearance | White to almost white powder/crystal | [1] |
| Melting Point | 194 - 198 °C | [1] |
| Purity | ≥98% (GC) | [1] |
| Synonyms | trans-3-(3,4-Difluorophenyl)acrylic acid, (2E)-3-(3,4-Difluorophenyl)prop-2-enoic acid | [1] |
| Storage Conditions | 2 - 8 °C | [1] |
Table 1: Physicochemical Properties of trans-3,4-Difluorocinnamic Acid
Synthesis of trans-3,4-Difluorocinnamic Acid: Experimental Protocols
The synthesis of trans-3,4-Difluorocinnamic acid can be achieved through several established synthetic methodologies for cinnamic acid derivatives. The selection of a specific method may depend on the availability of starting materials, desired scale, and laboratory capabilities. Below are detailed experimental protocols for common synthetic routes.
Perkin Reaction
The Perkin reaction provides a direct route to cinnamic acids from aromatic aldehydes and acid anhydrides.
Reaction: 3,4-Difluorobenzaldehyde (B20872) + Acetic Anhydride (B1165640) → trans-3,4-Difluorocinnamic acid
Experimental Protocol:
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A mixture of 3,4-difluorobenzaldehyde (1 equivalent), acetic anhydride (3 equivalents), and anhydrous potassium acetate (B1210297) (2 equivalents) is heated at 180°C for 5-8 hours.
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The reaction mixture is then cooled to room temperature and poured into water.
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The mixture is acidified with concentrated hydrochloric acid to precipitate the crude product.
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The crude trans-3,4-Difluorocinnamic acid is collected by filtration, washed with cold water, and recrystallized from ethanol (B145695)/water to yield the pure product.
Claisen-Schmidt Condensation
This method involves the condensation of an aromatic aldehyde with a ketone or ester in the presence of a base.
Reaction: 3,4-Difluorobenzaldehyde + Ethyl Acetate → Ethyl trans-3,4-Difluorocinnamate → trans-3,4-Difluorocinnamic acid
Experimental Protocol:
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To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), a mixture of 3,4-difluorobenzaldehyde (1 equivalent) and ethyl acetate (2 equivalents) is added dropwise at 0-5°C.
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The reaction mixture is stirred at room temperature for 12-24 hours.
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The mixture is then poured into ice-water and acidified with dilute hydrochloric acid.
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The precipitated ethyl trans-3,4-difluorocinnamate is extracted with diethyl ether, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The resulting ester is then hydrolyzed by refluxing with a solution of sodium hydroxide (B78521) in ethanol/water.
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After completion of the hydrolysis, the ethanol is removed under reduced pressure, and the aqueous solution is acidified with hydrochloric acid to precipitate trans-3,4-Difluorocinnamic acid.
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The product is collected by filtration, washed with water, and recrystallized.
Heck Reaction
The Heck reaction offers a versatile method for the synthesis of substituted alkenes from aryl halides and alkenes.
Reaction: 1-Bromo-3,4-difluorobenzene + Acrylic Acid → trans-3,4-Difluorocinnamic acid
Experimental Protocol:
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A mixture of 1-bromo-3,4-difluorobenzene (1 equivalent), acrylic acid (1.5 equivalents), palladium(II) acetate (0.02 equivalents), triphenylphosphine (B44618) (0.04 equivalents), and triethylamine (B128534) (2 equivalents) in a suitable solvent (e.g., DMF or acetonitrile) is heated at 100-120°C in a sealed tube for 12-24 hours.
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After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.
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The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
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The crude product is purified by column chromatography on silica (B1680970) gel to afford pure trans-3,4-Difluorocinnamic acid.
Applications in Drug Development
trans-3,4-Difluorocinnamic acid serves as a crucial intermediate in the synthesis of various pharmaceutically active compounds, particularly in the fields of oncology and anti-inflammatory drug discovery.
Synthesis of Substituted Isoquinolones as 5-HT3 Antagonists
Substituted isoquinolones derived from trans-3,4-Difluorocinnamic acid have shown potential as 5-HT3 antagonists, which are valuable in managing chemotherapy-induced nausea and vomiting.[3] The synthesis often involves a Curtius rearrangement.
Logical Workflow for Isoquinolone Synthesis:
Caption: Synthetic pathway to substituted isoquinolones.
Experimental Protocol (General Procedure):
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Acyl Azide Formation: trans-3,4-Difluorocinnamic acid is converted to its corresponding acyl azide. This can be achieved by first converting the carboxylic acid to its acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with sodium azide. Alternatively, a one-pot procedure using diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine can be employed.
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Curtius Rearrangement: The acyl azide is then subjected to thermal or photochemical conditions to induce the Curtius rearrangement, leading to the formation of a vinyl isocyanate intermediate with the loss of nitrogen gas.
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Cyclization: The isocyanate intermediate undergoes an intramolecular electrophilic cyclization (a Friedel-Crafts type reaction) onto the difluorophenyl ring to form the substituted isoquinolone. This step may be promoted by a Lewis acid.
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Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
Synthesis of Psammaplin A Derivatives as Radiosensitizers
trans-3,4-Difluorocinnamic acid is also utilized in the synthesis of derivatives of Psammaplin A, a marine natural product, which have been investigated as radiosensitizers for human lung cancer.[3]
Logical Workflow for Psammaplin A Derivative Synthesis:
Caption: General approach for Psammaplin A derivative synthesis.
Experimental Protocol (General Procedure):
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Activation of Carboxylic Acid: The carboxylic acid group of trans-3,4-Difluorocinnamic acid is activated to facilitate amide bond formation. Common activating agents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of an additive such as HOBt (1-hydroxybenzotriazole).
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Amide Coupling: The activated acid is then reacted with the free amino group of a suitable Psammaplin A core analogue. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or dimethylformamide at room temperature.
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Work-up and Purification: The reaction mixture is worked up to remove the coupling reagents and byproducts. The final Psammaplin A derivative is then purified by column chromatography or preparative HPLC.
Potential Signaling Pathway Involvement
While direct studies on the specific signaling pathways modulated by trans-3,4-Difluorocinnamic acid are limited, its derivatives, particularly those with anticancer and anti-inflammatory properties, are likely to interact with key cellular signaling cascades. For instance, as a precursor to radiosensitizers, its derivatives might influence pathways involved in DNA damage repair and cell cycle regulation, such as the PI3K/Akt/mTOR pathway. As a building block for anti-inflammatory agents, it could potentially lead to compounds that inhibit cyclooxygenase (COX) enzymes or modulate inflammatory cytokine signaling.
Hypothesized Signaling Pathway for a Radiosensitizing Derivative:
Caption: Hypothesized inhibition of DNA repair pathways.
Conclusion
trans-3,4-Difluorocinnamic acid is a valuable and versatile chemical entity with demonstrated utility in the synthesis of biologically active molecules. Its straightforward preparation via several classical organic reactions, combined with the beneficial properties imparted by the fluorine substituents, makes it an attractive starting material for drug discovery and development programs. Further investigation into the specific biological mechanisms of its derivatives will undoubtedly unveil new therapeutic opportunities. This guide provides a foundational resource for researchers looking to harness the potential of this important fluorinated building block.
